Diethyl (3-chlorobut-2-enoyl)propanedioate
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Overview
Description
Diethyl (3-chlorobut-2-enoyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobut-2-enoyl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-chlorobut-2-enoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3-chlorobut-2-enoyl chloride. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with 3-chlorobut-2-enoyl chloride to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-chlorobut-2-enoyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chlorobut-2-enoyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion from diethyl propanedioate.
3-Chlorobut-2-enoyl Chloride: Used as the alkylating agent in the synthesis of the compound.
Aqueous Hydrochloric Acid: Used for hydrolysis of the ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Formed through decarboxylation reactions.
Scientific Research Applications
Diethyl (3-chlorobut-2-enoyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (3-chlorobut-2-enoyl)propanedioate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in organic synthesis, the enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A similar compound with two ester groups and no additional substituents.
Diethyl (2-bromoethyl)malonate: Similar structure but with a bromoethyl group instead of a chlorobut-2-enoyl group.
Diethyl (2-chloroethyl)malonate: Similar structure but with a chloroethyl group instead of a chlorobut-2-enoyl group.
Uniqueness
Diethyl (3-chlorobut-2-enoyl)propanedioate is unique due to the presence of the 3-chlorobut-2-enoyl group, which imparts distinct reactivity and properties compared to other malonic esters. This makes it valuable in specific synthetic applications where such reactivity is desired .
Properties
CAS No. |
110014-13-6 |
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Molecular Formula |
C11H15ClO5 |
Molecular Weight |
262.68 g/mol |
IUPAC Name |
diethyl 2-(3-chlorobut-2-enoyl)propanedioate |
InChI |
InChI=1S/C11H15ClO5/c1-4-16-10(14)9(11(15)17-5-2)8(13)6-7(3)12/h6,9H,4-5H2,1-3H3 |
InChI Key |
AIOQDZUFZLQJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C=C(C)Cl)C(=O)OCC |
Origin of Product |
United States |
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